Aminoglycosides
Aminoglycosides are a class of antibiotics derived from or structurally related to those produced by Streptomyces bacteria. These agents exert their antibacterial activity primarily through binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in susceptible bacterial cells. Aminoglycosides exhibit broad-spectrum antimicrobial activity against aerobic gram-negative bacilli and some anaerobes. Common aminoglycosides include gentamicin, amikacin, streptomycin, and tobramycin. They are particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa infections. However, their clinical use is limited by potential nephrotoxicity, ototoxicity, and neurotoxicity, which necessitate careful dosing and monitoring in patients. Due to their potent antibacterial effects, aminoglycosides are often used in combination with other antibiotics or as part of treatment regimens for severe infections, such as those caused by multidrug-resistant organisms.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Erythromycin | 114-07-8 | C37H67NO13 |
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[(2R,3R,6E,8S,9S,10S,12R,14E)-3-ethyl-8,10,12-trimethyl-5,13-dioxo-9-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-2-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | 73665-15-3 | C37H61NO12 |
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Erythromycin B (~90%) | 527-75-3 | C37H67NO12 |
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Amphotericin b | 1397-89-3 | C47H73NO17 |
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Oleandomycin | 3922-90-5 | C35H61NO12.C22H24N2O8.O4P-3 |
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(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate | 58880-22-1 | C39H61NO16 |
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Tylosin D | 1404-48-4 | C46H79NO17 |
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Spinosyn B | 131929-61-8 | C40H63NO10 |
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Spinosyn D | 131929-63-0 | C42H67NO10 |
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Spinosyn A | 131929-60-7 | C41H65NO10 |
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